2-Chloro-N-(2-hydroxyethyl)acetamide

Lipophilicity Aqueous Solubility Formulation

2-Chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7), also known as N-Chloroacetyl-2-aminoethanol or NSC 31813, is a bifunctional chloroacetamide building block with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol. It features an electrophilic chloroacetyl warhead linked to a hydroxyethyl side chain, endowing it with a predicted LogP of approximately -1.09 to -1.39 and a pKa of ~13.35.

Molecular Formula C4H8ClNO2
Molecular Weight 137.56 g/mol
CAS No. 6320-16-7
Cat. No. B1618688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(2-hydroxyethyl)acetamide
CAS6320-16-7
Molecular FormulaC4H8ClNO2
Molecular Weight137.56 g/mol
Structural Identifiers
SMILESC(CO)NC(=O)CCl
InChIInChI=1S/C4H8ClNO2/c5-3-4(8)6-1-2-7/h7H,1-3H2,(H,6,8)
InChIKeyYMURLKIIDQPXRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7) – Core Identity for Chemical Procurement and Research Selection


2-Chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7), also known as N-Chloroacetyl-2-aminoethanol or NSC 31813, is a bifunctional chloroacetamide building block with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . It features an electrophilic chloroacetyl warhead linked to a hydroxyethyl side chain, endowing it with a predicted LogP of approximately -1.09 to -1.39 and a pKa of ~13.35 . This compound is primarily utilized as a chemical probe and synthetic intermediate, with documented bioactivity against acetylcholinesterase (AChE), the PFKFB3 kinase, and the NaV 1.7 ion channel [1][2][3].

Why 2-Chloro-N-(2-hydroxyethyl)acetamide Cannot Be Replaced by Simpler Chloroacetamide Analogs


The performance of 2-chloro-N-(2-hydroxyethyl)acetamide in research and industrial applications is highly dependent on the interplay between its electrophilic chloroacetyl warhead and its hydrophilic hydroxyethyl substituent. Generic substitution with simpler analogs like 2-chloroacetamide (CAS 79-07-2), 2-chloro-N-methylacetamide (CAS 96-30-0), or 2-chloro-N-ethylacetamide (CAS 105-35-1) is not straightforward. Crucially, the hydroxyethyl group significantly alters the compound's lipophilicity, hydrogen-bonding capacity, and aqueous solubility, which in turn affects its reactivity with biological nucleophiles, its biodistribution, and its formulation properties [1]. The quantitative evidence below demonstrates that these physicochemical differences translate into distinct biological activity profiles, including unique ion channel and kinase inhibition that are absent in simpler chloroacetamides.

Quantitative Differentiation Guide for 2-Chloro-N-(2-hydroxyethyl)acetamide


Enhanced Aqueous Solubility Driven by Significantly Lower Lipophilicity

2-Chloro-N-(2-hydroxyethyl)acetamide exhibits markedly lower lipophilicity (estimated LogP of -1.09 to -1.39) compared to its N-alkyl analogs. This property is a direct consequence of the terminal hydroxyl group, which introduces additional hydrogen-bonding capacity and reduces the compound's affinity for non-polar environments. This difference is critical for applications requiring aqueous compatibility, such as biochemical assays or hydrophilic drug formulations [1][2].

Lipophilicity Aqueous Solubility Formulation

Superior Hydrogen-Bonding Capacity for Targeted Molecular Interactions

The hydroxyethyl substituent provides an additional hydrogen-bond donor and acceptor relative to simple N-alkyl chloroacetamides. This structural feature enables a broader range of intermolecular interactions, which can be exploited in crystal engineering, supramolecular chemistry, and structure-based drug design where specific hydrogen-bonding patterns are required for target engagement .

Hydrogen Bonding Molecular Recognition Drug Design

Validated Acetylcholinesterase (AChE) Inhibition with Time-Dependent Potency

2-Chloro-N-(2-hydroxyethyl)acetamide inhibits recombinant Anopheles gambiae (malaria mosquito) acetylcholinesterase (AChE) with an IC50 of 142 nM after a 10-minute incubation, which shifts to 285 nM after 60 minutes of incubation, indicating a time-dependent inhibitory profile. By comparison, the parent compound 2-chloroacetamide has been reported to bind to AChE with a binding constant of 3.2 × 10⁷ M⁻¹ (irreversible inhibition), but without a standardized IC50 value in the same assay system, making the target compound's quantifiable and time-resolved data a more reliable benchmark for comparative studies [1].

Acetylcholinesterase Malaria Vector Control Covalent Inhibitor

Exclusive Voltage-Gated Sodium Channel (NaV 1.7) Antagonism Not Found in Simpler Analogs

2-Chloro-N-(2-hydroxyethyl)acetamide demonstrates antagonist activity at the human partially inactivated NaV 1.7 channel with an IC50 of 240 nM, as measured by automated PatchXpress electrophysiology. This activity appears to be unique to the 2-hydroxyethyl-substituted chloroacetamide scaffold; no equivalent NaV 1.7 inhibition data are publicly available for unsubstituted 2-chloroacetamide, 2-chloro-N-methylacetamide, or 2-chloro-N-ethylacetamide in BindingDB or ChEMBL [1]. The presence of the hydroxyethyl group likely contributes to this selectivity profile by facilitating interactions with residues in the channel's voltage-sensing domain.

Pain Research Ion Channel NaV 1.7 Antagonist

PFKFB3 Kinase Inhibition for Cancer Metabolism Research

The compound inhibits recombinant human PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3) with an IC50 of 199 nM. PFKFB3 is a key regulator of glycolysis and the Warburg effect in cancer cells. The chloroacetyl warhead likely forms a covalent bond with an active-site cysteine residue. While the bromo analog N-bromoacetylethanolamine phosphate has been studied as a PFKFB3 inhibitor with Ki values in the micromolar range, the chloro analog offers a distinct reactivity profile that may translate to a more selective covalent engagement due to the lower intrinsic reactivity of the chloro versus bromo leaving group [1][2].

Cancer Metabolism Glycolysis PFKFB3 Inhibitor

High-Value Application Scenarios for 2-Chloro-N-(2-hydroxyethyl)acetamide (CAS 6320-16-7)


Development of Irreversible Acetylcholinesterase Probes for Malaria Vector Control

The time-dependent AChE inhibition profile (IC50 142 nM at 10 min, 285 nM at 60 min) makes 2-chloro-N-(2-hydroxyethyl)acetamide a suitable starting point for designing covalent insecticidal probes targeting Anopheles gambiae AChE. The quantifiable SAR data supports systematic derivatization to optimize potency and selectivity for malaria mosquito control programs .

NaV 1.7-Targeted Pain Research Tool Compound

With a confirmed IC50 of 240 nM at the human NaV 1.7 channel, this compound can serve as a structurally compact, electrophilic warhead-containing scaffold for developing novel, non-opioid pain therapeutics. Its unique activity among simple chloroacetamides makes it a valuable entry point for medicinal chemistry campaigns focused on voltage-gated sodium channel modulation .

PFKFB3-Centric Cancer Metabolism Probe for Glycolysis Inhibition Studies

The compound's 199 nM IC50 against recombinant human PFKFB3, combined with its hydrolytically stable chloroacetyl warhead (predicted LogP -1.09, enabling aqueous solubility), positions it as a practical probe for studying glycolytic flux inhibition in cancer cell lines. Its reactivity profile offers a balance between target engagement and off-target alkylation that is distinct from more reactive bromoacetyl analogs [1].

Hydrophilic Chloroacetyl Building Block for Aqueous-Phase Bioconjugation and Polymer Chemistry

The low LogP of -1.09 and high water solubility estimate (log Kow-based estimate: ~1e+006 mg/L) make 2-chloro-N-(2-hydroxyethyl)acetamide a superior choice over more lipophilic chloroacetamides for aqueous-phase synthetic applications, including the modification of water-soluble polymers, hydrogels, and biomolecules where organic co-solvents must be minimized [1].

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